4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one
Overview
Description
4-Methyl-4-azatricyclo[4311~3,8~]undecan-5-one is a complex organic compound with a unique tricyclic structure It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one is typically synthesized through the Beckmann rearrangement of adamantanone oxime . This reaction involves the conversion of an oxime to an amide under acidic conditions. The process can be summarized as follows:
Formation of Adamantanone Oxime: Adamantanone is reacted with hydroxylamine to form adamantanone oxime.
Beckmann Rearrangement: The oxime is then treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, leading to the rearrangement and formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Beckmann rearrangement remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.
Biology: The compound’s stability and unique structure make it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one: Similar in structure but lacks the methyl group.
5-Methoxy-4-azatricyclo[4.3.1.1~3,8~]undec-4-ene: Contains a methoxy group and an additional double bond.
10-Methyl-10-azatricyclo[4.3.1.1~3,8~]undecan-8-one: Similar tricyclic structure with different substituents.
Uniqueness
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-10-5-7-2-8(6-10)4-9(3-7)11(12)13/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOMHSBTLDUYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC(C2)CC(C3)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.